molecular formula C18H12N2O2S2 B2966918 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 312748-42-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide

Cat. No. B2966918
CAS RN: 312748-42-8
M. Wt: 352.43
InChI Key: XMYGTVQUFOMDHW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 240.32 g/mol .
  • Empirical Formula : C14H12N2S .

Scientific Research Applications

Antimicrobial Activity

Compounds with benzothiazole and thiophene structures have been reported to exhibit antimicrobial properties. For instance, derivatives have shown inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities. This suggests that our compound could potentially be explored for its pain-relieving and inflammation-reducing effects .

Antitumor and Cytotoxic Activity

Some benzothiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. This indicates a potential application in cancer research for drug development .

Tuberculosis Treatment

Recent synthetic developments of benzothiazole-based compounds have shown promising anti-tubercular activity, both in vitro and in vivo. This could imply a role for our compound in tuberculosis treatment research .

Antifungal Activity

Thiazole derivatives have also been synthesized and screened for antifungal activity, suggesting another avenue of application for our compound in the development of antifungal agents .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYGTVQUFOMDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide

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